

Mass Spectrometry of 3-Bromo-5-fluoropyridine 1-oxide: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-5-fluoropyridine 1-oxide

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This technical guide provides an in-depth overview of the mass spectrometric analysis of **3-Bromo-5-fluoropyridine 1-oxide**. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide presents predicted fragmentation patterns based on established principles of mass spectrometry for pyridine N-oxides and halogenated aromatic compounds. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the analysis and characterization of this and structurally related molecules.

Introduction to the Mass Spectrometry of Pyridine N-Oxides

Pyridine N-oxides are a class of heterocyclic compounds characterized by an oxygen atom coordinated to the nitrogen atom of the pyridine ring. This N-O bond significantly influences the electronic properties and, consequently, the mass spectrometric fragmentation behavior of these molecules. Upon ionization, typically by electron impact (EI), pyridine N-oxides undergo characteristic fragmentation pathways that provide valuable structural information. Common fragmentation patterns include the loss of the oxygen atom, hydroxyl radical, and ring cleavage. The presence of halogen substituents, such as bromine and fluorine in **3-Bromo-5-fluoropyridine 1-oxide**, introduces additional fragmentation channels, primarily through the loss of the halogen atoms.

Predicted Mass Spectrum Data

The molecular formula for **3-Bromo-5-fluoropyridine 1-oxide** is C_5H_3BrFNO , with a monoisotopic mass of approximately 190.9382 g/mol [\[1\]](#). The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) in the electron ionization mass spectrum of **3-Bromo-5-fluoropyridine 1-oxide**. The presence of bromine (with isotopes ^{79}Br and ^{81}Br in nearly equal abundance) will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units (M and $M+2$).

Predicted Fragment Ion	Formula	m/z (for ^{79}Br)	m/z (for ^{81}Br)	Predicted Fragmentation Pathway
Molecular Ion	$[C_5H_3BrFNO]^+$	191	193	Ionization of the parent molecule
Loss of Oxygen	$[C_5H_3BrFN]^+$	175	177	$[M - O]^+$
Loss of Hydroxyl	$[C_5H_2BrFN]^+$	174	176	$[M - OH]^+$
Loss of Bromine	$[C_5H_3FNO]^+$	112	-	$[M - Br]^+$
Loss of CO and Br	$[C_4H_3FN]^+$	84	-	$[M - Br - CO]^+$
Pyridine Ring Fragment	$[C_4H_2]^+$	50	-	Further fragmentation

Experimental Protocols

A general experimental protocol for the analysis of **3-Bromo-5-fluoropyridine 1-oxide** by electron ionization mass spectrometry (EI-MS) is provided below.

Sample Preparation

- **Sample Purity:** Ensure the sample of **3-Bromo-5-fluoropyridine 1-oxide** is of high purity to avoid interference from impurities in the mass spectrum.

- **Sample Introduction:** For a solid sample, a direct insertion probe is a suitable method for introduction into the ion source of the mass spectrometer.
- **Solvent:** If dissolution is necessary, use a volatile, high-purity solvent such as methanol or acetonitrile. The final concentration should be approximately 1 mg/mL.

Mass Spectrometry Parameters

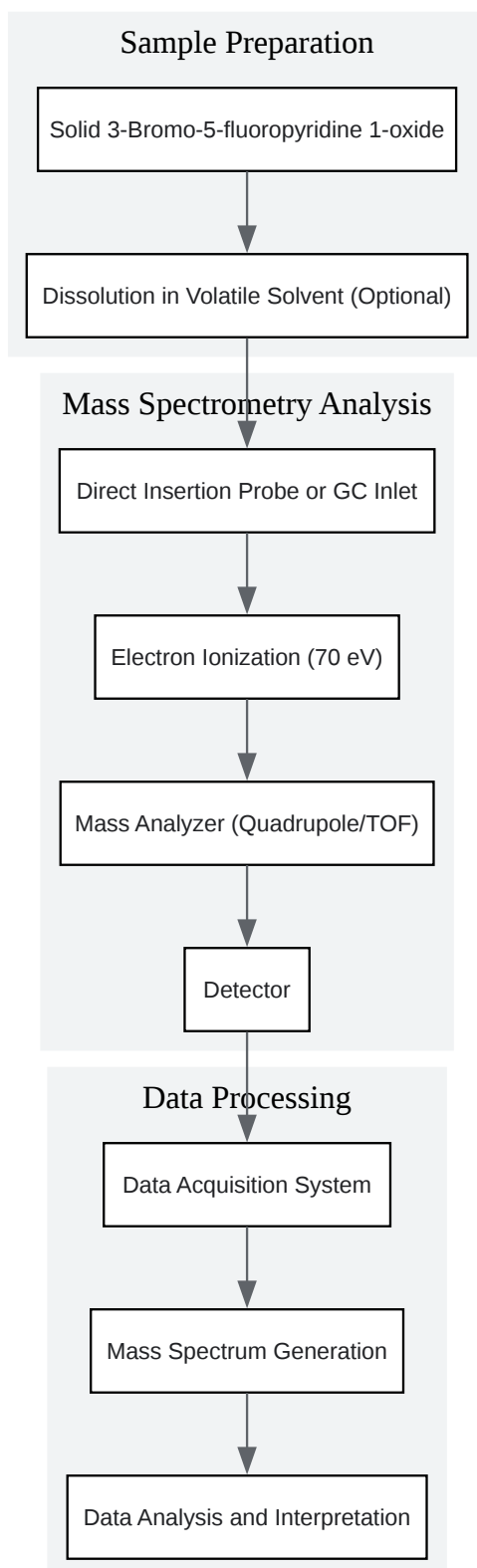
The following are typical parameters for EI-MS analysis:

- **Ionization Mode:** Electron Ionization (EI)
- **Electron Energy:** 70 eV
- **Ion Source Temperature:** 200-250 °C
- **Mass Analyzer:** Quadrupole or Time-of-Flight (TOF)
- **Scan Range:** m/z 50-300
- **Vacuum Pressure:** 10^{-6} to 10^{-7} Torr

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the mass spectrometric analysis of a solid organic compound like **3-Bromo-5-fluoropyridine 1-oxide**.

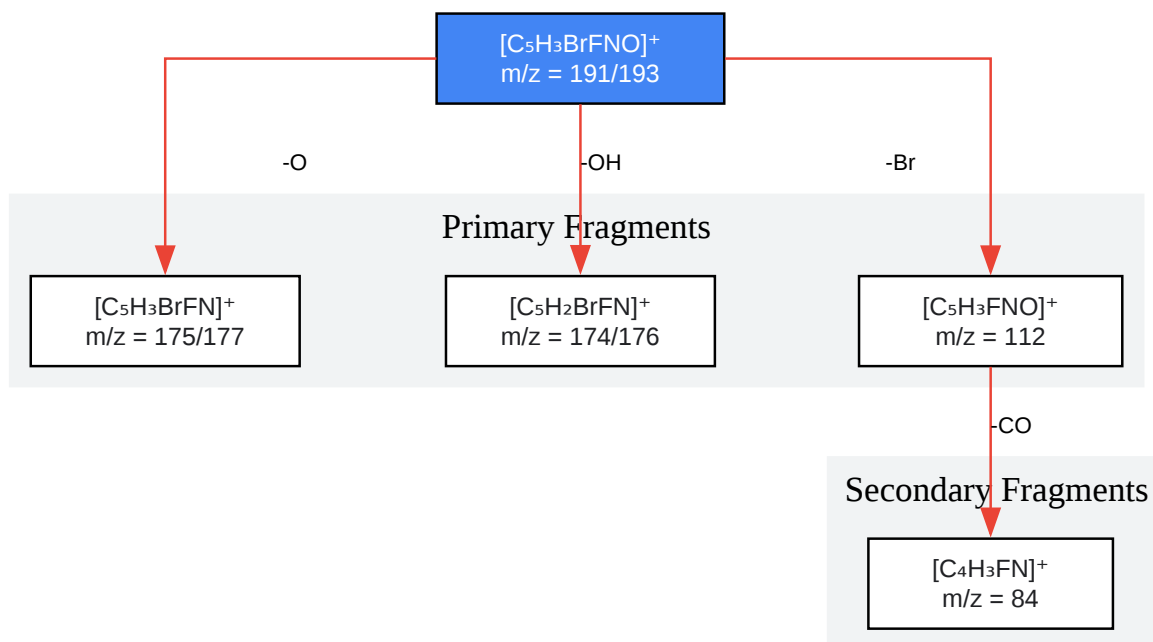


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Caption: Experimental workflow for EI-MS analysis.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for **3-Bromo-5-fluoropyridine 1-oxide** under electron ionization.



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Caption: Predicted fragmentation of **3-Bromo-5-fluoropyridine 1-oxide**.

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References

- 1. 3-Bromo-5-fluoropyridine 1-oxide | C₅H₃BrFNO | CID 53217387 - PubChem [pubchem.ncbi.nlm.nih.gov]
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